molecular formula C16H24N2O2 B4960220 2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide

2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B4960220
M. Wt: 276.37 g/mol
InChI Key: IOCKMGJLVIYAJI-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and a methylpiperidinyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-13-4-6-15(7-5-13)20-12-16(19)17-14-8-10-18(2)11-9-14/h4-7,14H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCKMGJLVIYAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylphenol and 1-methylpiperidine as the primary starting materials.

    Formation of 4-ethylphenoxyacetic acid: 4-ethylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-ethylphenoxyacetic acid.

    Amidation Reaction: The 4-ethylphenoxyacetic acid is then reacted with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy or piperidinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or phenoxy derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
  • 2-(4-ethylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
  • 2-(4-ethylphenoxy)-N-(1-methylpiperidin-3-yl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

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